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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 10H-Phenothiazine 5,5-dioxide. Due to the limited availability of published spectral data for

the unsubstituted parent compound, this guide also draws upon data from closely related

derivatives to provide a predictive analysis of its spectroscopic properties. Detailed

experimental protocols for each major analytical technique are provided to assist researchers in

obtaining and interpreting their own data.

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of a compound. For 10H-Phenothiazine 5,5-dioxide, the expected

molecular weight is 231.27 g/mol .

Data Presentation:

Technique Parameter Value (m/z) Source

GC-MS Molecular Ion (M+) 231 [PubChem][1]

GC-MS M+1 Peak 232 [PubChem][1]

GC-MS Major Fragment 167 [PubChem][1]
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of phenothiazine derivatives is as follows:

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as dichloromethane or methanol.

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

Gas Chromatography:

Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300

°C.

Final hold: Hold at the final temperature for 5-10 minutes.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Mandatory Visualization:
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GC-MS Experimental Workflow

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. For 10H-Phenothiazine 5,5-dioxide, key expected

absorptions include those for the N-H bond, aromatic C-H bonds, and the sulfone (SO₂) group.

Data Presentation (Predicted based on related compounds):

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H Stretching 3300 - 3400

Aromatic C-H Stretching 3000 - 3100

C=C Aromatic Ring Stretching 1570 - 1600 and 1450 - 1500

SO₂ Asymmetric Stretching 1300 - 1350

SO₂ Symmetric Stretching 1120 - 1160

C-N Stretching 1250 - 1350

C-S Stretching 600 - 800

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

Sample Preparation:
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Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder

is obtained.[2]

Pellet Formation:

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or

translucent pellet.[2]

Analysis:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

[3]

Mandatory Visualization:
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FTIR Experimental Workflow (KBr Pellet)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Data Presentation (Predicted based on related phenothiazine derivatives):

¹H NMR:

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

N-H 8.0 - 9.0 Singlet (broad)

Aromatic H 7.0 - 8.0 Multiplets

¹³C NMR:

Carbon Predicted Chemical Shift (δ, ppm)

C-S-C (quaternary) 120 - 130

C-N-C (quaternary) 140 - 150

Aromatic C-H 115 - 135

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for phenothiazine derivatives due to

their polarity.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

The number of scans will depend on the sample concentration, typically 16 to 64 scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope (e.g., 1024 scans or more).

Mandatory Visualization:
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NMR Experimental Workflow
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with conjugated systems. Phenothiazine and its

derivatives are known to absorb in the UV region.

Data Presentation (Predicted based on related phenothiazine derivatives):

Solvent λmax (nm) Type of Transition

Methanol or Ethanol ~230 - 260 π → π

~300 - 330 n → π

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol,

ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the

range of 10⁻⁵ to 10⁻⁴ M.

Analysis:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

Mandatory Visualization:
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UV-Vis Experimental Workflow

Disclaimer: The NMR, IR, and UV-Vis data presented in this guide are predictive and based on

the analysis of structurally related phenothiazine derivatives. Experimental verification is

necessary to confirm the exact spectroscopic properties of 10H-Phenothiazine 5,5-dioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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